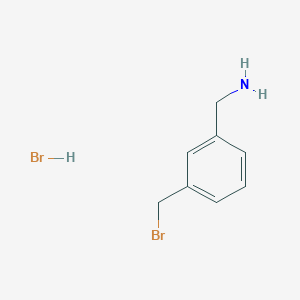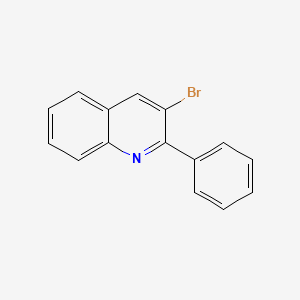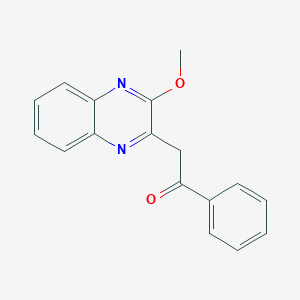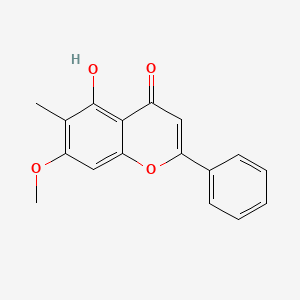
O-ethyl S-(3-(4-methoxyphenyl)-3-oxopropyl) carbonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl S-(3-(4-methoxyphenyl)-3-oxopropyl) carbonodithioate is an organic compound that belongs to the class of carbonodithioates. This compound is characterized by the presence of a carbonodithioate group, which is a functional group containing a carbon atom bonded to two sulfur atoms and an oxygen atom. The compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl S-(3-(4-methoxyphenyl)-3-oxopropyl) carbonodithioate typically involves the reaction of an appropriate thiol with an ethylating agent in the presence of a base. One common method involves the reaction of 4-methoxyphenylthiol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
O-ethyl S-(3-(4-methoxyphenyl)-3-oxopropyl) carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out in organic solvents such as ethanol or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-ethyl S-(3-(4-methoxyphenyl)-3-oxopropyl) carbonodithioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O-ethyl S-(3-(4-methoxyphenyl)-3-oxopropyl) carbonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
O-ethyl S-(4-methoxyphenyl) carbonodithioate: Similar structure but lacks the oxopropyl group.
O-ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate: Contains a cyanocarbonimidothioate group instead of the oxopropyl group.
Uniqueness
O-ethyl S-(3-(4-methoxyphenyl)-3-oxopropyl) carbonodithioate is unique due to the presence of the oxopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C13H16O3S2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
O-ethyl [3-(4-methoxyphenyl)-3-oxopropyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H16O3S2/c1-3-16-13(17)18-9-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
QNODELPQTVKFFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCCC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)
![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)




![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)





